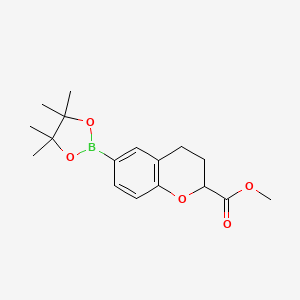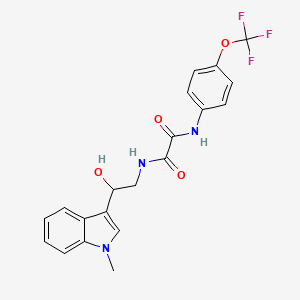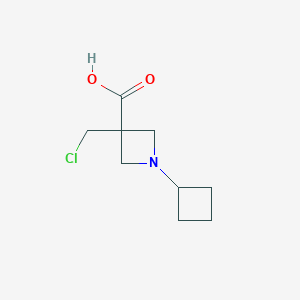
2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester involves several key steps, including alkylation, coupling reactions, and the use of boronic acid esters. For instance, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate demonstrates the incorporation of boronic acid moiety through alkylation as a crucial step (Hsiao, 1998).
Molecular Structure Analysis
The molecular structure of compounds containing boronic acid pinacol esters is characterized by their boron-containing functional groups, which significantly influence their reactivity and applications in synthesis. The study of their molecular and crystal structures, such as in substituted 2-aminobenzo[b]pyrans, helps in understanding their chemical behavior and potential applications (Shestopalov et al., 2003).
Chemical Reactions and Properties
Boronic acid pinacol esters participate in a wide range of chemical reactions, including Suzuki couplings, which are pivotal in constructing complex molecules. The improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester illustrates the utility of these compounds in coupling reactions, showcasing their role in synthesizing biologically relevant compounds (Mullens, 2009).
Physical Properties Analysis
The physical properties of boronic acid pinacol esters, such as solubility, stability, and crystallinity, are essential for their practical applications in synthesis and material science. The analysis and optimization of these properties enable the efficient use of these compounds in various chemical reactions and processes.
Chemical Properties Analysis
The chemical properties of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester and related compounds, including reactivity patterns, functional group transformations, and interaction with different reagents, are crucial for their application in organic synthesis. For example, the chemoselective benzylation of aldehydes using Lewis base activated boronate nucleophiles highlights the versatility and reactivity of boronic esters in synthetic chemistry (Hollerbach & Barker, 2018).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester is utilized in asymmetric synthesis through rhodium-catalyzed additions, demonstrating high levels of enantiospecificity. This process is essential for producing enantiomerically enriched compounds, such as β,γ-diaryl-substituted γ-butyrolactones, which are significant in medicinal chemistry for their potential biological activities. The use of pinacol boronic ester derivatives directly in these reactions highlights their importance in facilitating complex organic syntheses (Chang Zhang & J. Yun, 2013).
Polymer Science
In the field of polymer science, this compound plays a crucial role in the synthesis of π-conjugated polymers with boronic acid (ester) moieties. The Suzuki-Miyaura coupling polymerization technique is employed to create high-molecular-weight polymers, which can further undergo modifications for various applications in materials science, including electronics and photonics. This illustrates the compound's versatility in enabling the construction of advanced polymeric materials with tailored properties (Masataka Nojima et al., 2016).
Stereoselective Organic Transformations
The compound is also key in stereoselective organic transformations, enabling the synthesis of vinyl iodides from vinylboronate pinacol esters. Such transformations are pivotal in the creation of compounds with defined stereochemistry, which is crucial in drug development and synthesis of biologically active molecules (S. Stewart & A. Whiting, 1995).
Cross-Coupling Reactions
Additionally, this boronic ester is instrumental in cross-coupling reactions, facilitating the synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters. This method showcases the compound's utility in efficiently linking boronic acid derivatives to produce compounds of interest in organic and medicinal chemistry (Xinjian Li et al., 2014).
Analytical Challenges and Solutions
In analytical chemistry, the stability and solubility of pinacolboronate esters pose significant challenges. Innovative analytical methodologies have been developed to stabilize and adequately solubilize these compounds for purity analysis, highlighting the intricate nature of working with boronic ester derivatives in pharmaceutical and chemical research (Q. Zhong et al., 2012).
Wirkmechanismus
The mechanism of action of this compound involves a radical approach for the catalytic protodeboronation of alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO5/c1-16(2)17(3,4)23-18(22-16)12-7-9-13-11(10-12)6-8-14(21-13)15(19)20-5/h7,9-10,14H,6,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAVBWTVGGULEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)
![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)
![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)




![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)
